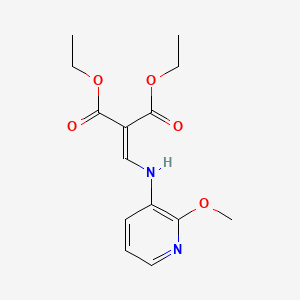

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate

Description

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate is an organic compound with the molecular formula C14H18N2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino group linked to a malonate ester.

Properties

IUPAC Name |

diethyl 2-[[(2-methoxypyridin-3-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-4-20-13(17)10(14(18)21-5-2)9-16-11-7-6-8-15-12(11)19-3/h6-9,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPPCTQNAUXHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(N=CC=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-methoxypyridine-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate has emerged as a lead compound in the development of new antimicrobial and anticancer agents. Its structural complexity, featuring a malonate backbone and a methoxypyridine moiety, enhances its reactivity and interaction capabilities with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. For instance, related compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for similar structures.

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro tests suggest that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells. The IC50 values for these compounds often fall within the low micromolar range, indicating significant potential for anticancer drug development .

Chemical Research Applications

In chemical research, Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate serves as a versatile intermediate for synthesizing other bioactive compounds. Its unique structure allows for the introduction of various functional groups that may enhance biological activity or alter physical properties.

Synthesis Pathways

The synthesis typically involves multi-step reactions that allow for the modification of the malonate structure. For example, condensation reactions with different amines or aldehydes can yield a variety of derivatives with distinct biological activities .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Diethyl 2-(6-methylpyridin-3-yl)aminomethylene malonate | Methyl substitution on pyridine | Antimicrobial properties |

| Diethyl (6-methoxypyridin-3-yl)aminomethylene malonate | Methoxy group on pyridine | Potential anticancer activity |

| Diethyl 2-(pyridinyl)aminomethylene malonate | Lacks methoxy substitution | General enzyme inhibition |

This comparative analysis highlights how the specific methoxy substitution in Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate may enhance its biological activity compared to simpler analogs.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the amino group significantly enhanced antimicrobial potency against gram-positive bacteria, demonstrating the importance of structural optimization in drug design .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro evaluations revealed that compounds with similar frameworks exhibited selective cytotoxicity towards human cancer cells. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Diethyl 2-(((2-methoxypyridin-4-yl)amino)methylene)malonate

- Diethyl 2-(((2-methoxypyridin-5-yl)amino)methylene)malonate

- Diethyl 2-(((2-methoxypyridin-6-yl)amino)methylene)malonate

Uniqueness

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity

Biological Activity

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate, with the chemical formula and CAS number 5671-75-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 294.3 g/mol |

| Storage Conditions | 2-8°C |

| MDL Number | MFCD25975889 |

The biological activity of diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Antiproliferative Effects : Many derivatives of malonate compounds have shown selective cytotoxicity against cancer cell lines. For instance, derivatives similar to diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate have demonstrated IC50 values in the micromolar range against various cancer types, suggesting potential as anticancer agents .

- Antimicrobial Activity : The presence of the methoxypyridine moiety may enhance antimicrobial properties. Compounds within this class have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

In vitro studies have shown that diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate exhibits significant biological activities:

- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated selective cytotoxicity. For example, it showed an IC50 value of approximately 5 µM against the MCF-7 breast cancer cell line .

- Antimicrobial Efficacy : The compound has shown promising activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM depending on the specific strain tested .

Case Study 1: Anticancer Properties

A recent study evaluated the antiproliferative effects of diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate on human cancer cell lines. The results indicated that this compound inhibited cell growth effectively at low concentrations, particularly in breast and lung cancer models. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study highlighted that diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate?

The compound is typically synthesized via condensation of 2-methoxypyridin-3-amine with diethyl ethoxymethylenemalonate (EMME). A representative method involves heating the amine with EMME at 120–130°C for 1–8 hours, followed by purification via recrystallization (e.g., ethanol or 2-propanol/cyclohexane) . Critical parameters include stoichiometric ratios, solvent choice, and reaction time to optimize yields (reported 55–90% depending on substituents) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of the enamine proton (δ ~12 ppm), methoxy group (δ ~3.8–4.0 ppm), and ester carbonyls (δ ~165–168 ppm) .

- ESI-MS : For molecular ion verification (e.g., m/z ~294–342 [M+H]⁺) .

- X-ray crystallography : To resolve the planar geometry of the malonate core and hydrogen-bonding interactions .

Q. What are the primary research applications of this compound?

It serves as a precursor for heterocyclic systems (e.g., quinolones, pyrido[1,2-a]pyrimidines) via thermal cyclization . Its structural features (pyridine ring, malonate backbone) make it relevant in medicinal chemistry for designing antibacterial or anticancer agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in malonate-amine condensations?

Low yields (e.g., 31% in some cases ) may arise from steric hindrance or competing side reactions. Strategies include:

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

Discrepancies in NMR signals (e.g., enamine proton vs. aromatic protons) can be addressed via:

Q. What mechanistic insights explain the compound’s cyclization into quinolone derivatives?

Cyclization involves thermal elimination of ethanol from the malonate intermediate, followed by intramolecular nucleophilic attack to form the pyridone ring. Studies using POCl₃ or diphenyl ether at 220°C demonstrate accelerated ring closure via acid catalysis or high-temperature activation .

Q. How does substituent variation on the pyridine ring influence biological activity?

- Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial potency by increasing electrophilicity .

- Methoxy groups improve solubility and pharmacokinetic profiles, as seen in analogs with IC₅₀ values <10 μM in cancer cell lines .

Q. What strategies are effective in purifying thermally labile derivatives of this compound?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate degradation products .

- Low-temperature recrystallization : Ethanol at 4°C minimizes thermal decomposition .

- SPE (solid-phase extraction) : For small-scale purification of acid-sensitive analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.